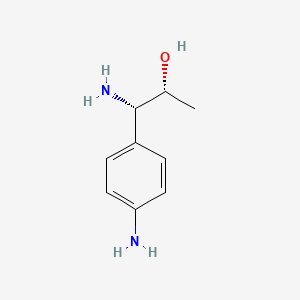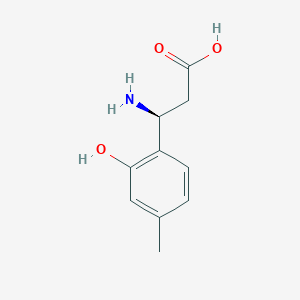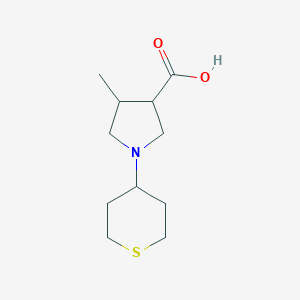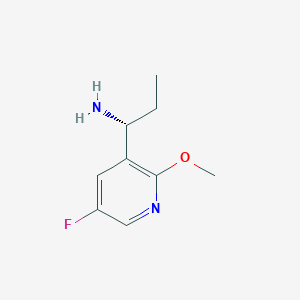![molecular formula C12H10BNO4 B13035376 (4'-Nitro-[1,1'-biphenyl]-2-yl)boronicacid](/img/structure/B13035376.png)
(4'-Nitro-[1,1'-biphenyl]-2-yl)boronicacid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4’-Nitro-[1,1’-biphenyl]-2-yl)boronic acid is an organic compound that belongs to the class of boronic acids. These compounds are characterized by the presence of a boron atom bonded to a carbon atom and two hydroxyl groups. The compound has a molecular formula of C12H10BNO4 and is known for its applications in organic synthesis, particularly in Suzuki-Miyaura coupling reactions .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (4’-Nitro-[1,1’-biphenyl]-2-yl)boronic acid typically involves the borylation of a nitro-substituted biphenyl precursor. One common method is the Miyaura borylation reaction, which involves the reaction of an aryl halide with a diboron reagent in the presence of a palladium catalyst . The reaction conditions often include the use of a base such as potassium carbonate and a solvent like tetrahydrofuran (THF) or dimethylformamide (DMF).
Industrial Production Methods
Industrial production of (4’-Nitro-[1,1’-biphenyl]-2-yl)boronic acid follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to handle the reagents and catalysts efficiently. This method ensures high yields and purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions
(4’-Nitro-[1,1’-biphenyl]-2-yl)boronic acid undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction of the nitro group can yield amine derivatives.
Substitution: The boronic acid group can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are used.
Substitution: Palladium catalysts and bases like potassium carbonate are commonly used in Suzuki-Miyaura coupling reactions.
Major Products
The major products formed from these reactions include biphenyl derivatives, amines, and quinones, depending on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
(4’-Nitro-[1,1’-biphenyl]-2-yl)boronic acid has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of (4’-Nitro-[1,1’-biphenyl]-2-yl)boronic acid primarily involves its role as a Lewis acid. The boron atom in the compound can form reversible covalent bonds with nucleophiles, such as hydroxyl or amino groups. This property is exploited in Suzuki-Miyaura coupling reactions, where the boronic acid group facilitates the formation of carbon-carbon bonds through a palladium-catalyzed transmetalation process .
Comparación Con Compuestos Similares
Similar Compounds
- Phenylboronic acid
- 4-Biphenylboronic acid
- 2-Nitrophenylboronic acid
Uniqueness
(4’-Nitro-[1,1’-biphenyl]-2-yl)boronic acid is unique due to the presence of both a nitro group and a boronic acid group on the biphenyl scaffold. This combination allows for versatile reactivity and makes it a valuable intermediate in organic synthesis.
Propiedades
Fórmula molecular |
C12H10BNO4 |
|---|---|
Peso molecular |
243.02 g/mol |
Nombre IUPAC |
[2-(4-nitrophenyl)phenyl]boronic acid |
InChI |
InChI=1S/C12H10BNO4/c15-13(16)12-4-2-1-3-11(12)9-5-7-10(8-6-9)14(17)18/h1-8,15-16H |
Clave InChI |
PQUOOLJXMHLQLU-UHFFFAOYSA-N |
SMILES canónico |
B(C1=CC=CC=C1C2=CC=C(C=C2)[N+](=O)[O-])(O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![4-amino-1H-pyrrolo[2,3-b]pyridine-3-carboxylicacid](/img/structure/B13035351.png)

![3-(4-(3-(Dimethylamino)propoxy)phenyl)-1,6-dimethylpyrimido[5,4-e][1,2,4]triazine-5,7(1H,6H)-dione](/img/structure/B13035358.png)




